3-Nitropentane nitronate

Übersicht

Beschreibung

3-Nitropentane nitronate is an organic compound that belongs to the class of nitroalkanes. Nitroalkanes are characterized by the presence of a nitro group (-NO2) attached to an alkane chain. These compounds are known for their diverse reactivity and are extensively used in various chemical industries. This compound, in particular, is a derivative of 3-nitropropionate and is known for its unique chemical properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropentane nitronate typically involves the nitration of pentane derivatives. One common method is the nitration of 3-pentanol using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitronate compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow nitration processes. These processes involve the use of large-scale reactors where the nitration reaction is continuously monitored and controlled. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitropentane nitronate undergoes various chemical reactions, including:

Oxidation: The nitronate group can be oxidized to form nitroalkenes or nitroalkanes.

Reduction: Reduction of the nitro group can lead to the formation of amines or hydroxylamines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroalkenes or nitroalkanes.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted nitroalkanes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3-Nitropentane nitronate serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:

- Nef Reaction : This reaction involves the conversion of nitro compounds into carbonyls. This compound can be transformed into aldehydes or ketones through this process, which is significant for synthesizing complex organic molecules .

- Reduction and Substitution Reactions : The compound can undergo reduction to form amines or hydroxylamines, and nucleophilic substitution can introduce various functional groups, enhancing its versatility as a reagent in synthetic pathways .

Biological Research

Study of Biological Activity

Research has indicated that this compound and its derivatives exhibit potential biological activities. Notably:

- Microbial Metabolism : Studies have shown that certain bacteria can utilize 3-nitropropionic acid (a related compound) as a sole carbon source. This suggests that this compound may play a role in microbial metabolism and could lead to discoveries regarding its ecological impacts and interactions with microorganisms .

- Toxicological Studies : As a nitroaliphatic compound, it is also studied for its toxicity and effects on biological systems, providing insights into how such compounds can influence metabolic pathways and cellular functions .

Medicinal Chemistry

Potential Therapeutic Applications

In the field of medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals. For example, it may serve as a precursor in synthesizing biologically active compounds that could be used in treating various diseases.

- Mechanistic Studies : Understanding the interaction mechanisms of this compound with biological targets could lead to the development of novel therapeutic agents that exploit these interactions for medical benefits.

Industrial Applications

Use in Chemical Manufacturing

This compound finds applications in industrial processes:

- Production of Dyes and Pharmaceuticals : Its reactivity allows it to be used in the synthesis of dyes and other industrial chemicals, making it valuable for manufacturing processes where specific chemical properties are required.

- Chemical Intermediates : The compound serves as an intermediate in various synthetic routes, contributing to the production of more complex molecules used across different industries.

Wirkmechanismus

The mechanism of action of 3-nitropentane nitronate involves its interaction with various molecular targets and pathways. The nitronate group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of reactive intermediates that can modify proteins, enzymes, and other biomolecules. The compound’s reactivity is influenced by its electronic structure and the presence of other functional groups.

Vergleich Mit ähnlichen Verbindungen

- Nitromethane

- Nitroethane

- 1-Nitropropane

- 2-Nitropropane

Comparison: 3-Nitropentane nitronate is unique due to its specific structure and reactivity. Compared to other nitroalkanes, it has a longer alkane chain, which can influence its physical and chemical properties. Its reactivity and applications may differ from those of shorter-chain nitroalkanes, making it a valuable compound in specific chemical and industrial processes.

Biologische Aktivität

3-Nitropentane nitronate (C5H10NNaO2) is a nitroaliphatic compound with significant biological implications, particularly in microbial metabolism and plant defense mechanisms. This article explores its biological activity, focusing on its toxicological effects, metabolic pathways, and enzymatic interactions.

Chemical Structure and Properties

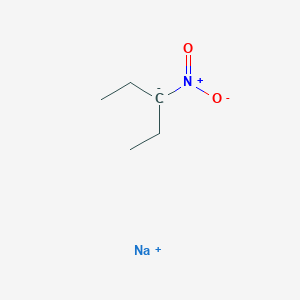

This compound is characterized by the presence of a nitro group attached to a pentane chain. Its molecular formula is C5H10NNaO2, and it exists as a sodium salt in biological systems. The compound's structure contributes to its reactivity and interactions with biological molecules.

Biological Activity

Toxicity and Mechanism of Action

This compound is known for its toxicity, primarily affecting cellular respiration in various organisms. It acts as a metabolic poison by inhibiting key enzymes involved in the Krebs cycle, leading to energy depletion in cells. The compound is particularly toxic to mammals and can result in neurological damage when ingested or absorbed.

Metabolic Pathways

Research has shown that this compound can be metabolized by specific bacterial strains that utilize it as a nitrogen source. The enzyme nitronate monooxygenase (NMO) plays a crucial role in the oxidative denitrification process, converting this compound into less harmful metabolites. This pathway highlights the compound's dual role as both a toxin and a potential nutrient source for certain microorganisms .

Enzymatic Interactions

The enzymatic degradation of this compound involves several key enzymes:

- Nitronate Monooxygenase (NMO) : Catalyzes the oxidative conversion of nitronates to their corresponding acids.

- Propionate-3-nitronate Oxidase (P3NO) : Similar to NMO, this enzyme facilitates the breakdown of propionate 3-nitronate into non-toxic products .

Table 1: Enzymatic Pathways Involved in this compound Metabolism

| Enzyme | Reaction Type | Products Generated |

|---|---|---|

| Nitronate Monooxygenase | Oxidative Denitrification | Acids, Nitrate, Nitrite |

| Propionate-3-nitronate Oxidase | Oxidative Conversion | MSA, Nitrate, Hydrogen Peroxide |

Case Study 1: Toxicity Assessment in Mammals

A study conducted on the effects of this compound on laboratory mice revealed significant neurotoxic effects. Mice exposed to high doses exhibited symptoms such as seizures and motor dysfunctions. Histopathological examinations indicated neuronal degeneration in the cerebral cortex .

Case Study 2: Microbial Utilization

In another study, specific bacterial strains were isolated from soil samples that demonstrated the ability to degrade this compound. These bacteria utilized the compound as a nitrogen source, showcasing an adaptive metabolic pathway that mitigates its toxic effects .

Eigenschaften

IUPAC Name |

sodium;3-nitropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO2.Na/c1-3-5(4-2)6(7)8;/h3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMQNNVPONDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](CC)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152686 | |

| Record name | Pentane, 3-nitro-, ion(1-), sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120127-02-8 | |

| Record name | Pentane, 3-nitro-, ion(1-), sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120127028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3-nitro-, ion(1-), sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.